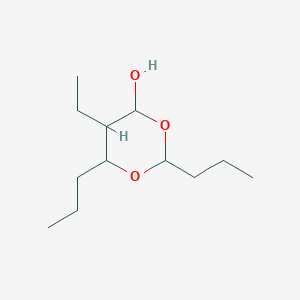

4-methylpyridine-2-sulfonic Acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-methylpyridine-2-sulfonic acid involves various strategies. For instance, the synthesis of 4,4'-bipyridinium sulfonic acid chloride, a solid acid, was achieved and characterized by multiple spectroscopic methods, demonstrating its application as a catalyst for the preparation of amidoalkyl phenols . Similarly, the synthesis of dianionic-headed 4-sulfoalkanoic acid surfactants, which are structurally related to this compound, was performed through radical addition and subsequent oxidation, providing a convenient strategy for creating surfactants with both carboxylic acid and sulfonic acid functionalities .

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been extensively studied. For example, the crystal structure of a compound containing 4,4'-bipyridine and 4-(sulfonylglycine)benzoic acid was determined, revealing the importance of hydrogen bonding and weak interactions in the structure . Additionally, the crystal structures of various forms of 4-amino-N-2-pyridinylbenzenesulfonamide were determined, showcasing conformational polymorphism among the different forms .

Chemical Reactions Analysis

Chemical reactions involving this compound derivatives have been explored. Substitution reactions of 5-nitropyridine-2-sulfonic acid led to the formation of various 2,5-disubstituted pyridines, demonstrating the versatility of the sulfonate group in nucleophilic substitution reactions . Moreover, the coordination chemistry of pyridine-2-sulfonates has been investigated, resulting in the formation of novel coordinative and hydrogen-bonded supramolecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been characterized through various analytical techniques. The poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate was used as a dual acidic catalyst, and its properties such as reusability and eco-friendliness were highlighted . The excited-state properties and electron-transfer reactions of ruthenium(II) complexes containing 2,2'-bipyridine-4,4'-disulphonic acid were studied, providing insights into the luminescent states and quenching mechanisms .

Applications De Recherche Scientifique

Supramolecular Synthesis

4-Methylpyridine-2-sulfonic acid (4mpSO3H) is utilized in the synthesis of novel coordinative and hydrogen-bonded supramolecules. It forms one-dimensional infinite coordination polymers when reacted with Zn II in water, indicating its potential in the development of advanced materials (Lobana et al., 2004).

Solid Acid Catalyst

This compound derivatives, such as N-sulfonic acid poly(4-vinylpyridinium) chloride, have shown efficiency as solid acid catalysts. They are used in various chemical processes like N-Boc protection of amines, showcasing their role in facilitating and optimizing chemical reactions (Shirini et al., 2013).

Liquid Crystalline Phase Formation

The interaction of poly(4-vinylpyridine) with sulfonic acid molecules like this compound derivatives leads to the formation of liquid crystalline phases. This property is crucial in the development of advanced materials with specific optical and structural characteristics (Zhu et al., 2006).

Ultrasonic Irradiation Applications

Derivatives of this compound are used as catalysts in the synthesis of xanthene derivatives under ultrasonic irradiation. This approach highlights its role in enhancing reaction efficiency in diverse chemical synthesis processes (Khaligh & Shirini, 2015).

Pharmaceutical Synthesis

In pharmaceutical research, this compound and its derivatives play a role in the synthesis of various compounds. For instance, its involvement in the preparation of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides underlines its significance in developing new pharmaceutical drugs (Ukrainets et al., 2019).

Nanofiltration Membrane Development

In the field of environmental engineering, this compound derivatives are used to create novel sulfonated nanofiltration membranes. These membranes demonstrate improved water flux, essential for efficient water treatment and dye solution processing (Liu et al., 2012).

Orientations Futures

The future directions in the research of pyridine derivatives, including 4-methylpyridine-2-sulfonic Acid, involve the development of new synthetic methods and the exploration of their biological activities . The goal is to design novel antibiotics/drugs based on the pyridine scaffold that could offer high bioactivity and lesser toxicity .

Mécanisme D'action

Target of Action

4-Methylpyridine-2-sulfonic Acid, like other pyridine derivatives, primarily targets various biochemical pathways in microorganisms . The specific targets can vary depending on the organism and the environmental conditions.

Mode of Action

It is known that the presence of the ring nitrogen defines the reactivity of pyridine derivatives . This reactivity likely plays a key role in the compound’s interaction with its targets.

Biochemical Pathways

This compound affects several biochemical pathways. For instance, in Pseudonocardia sp. strain M43, transient accumulation of 2-hydroxy-4-methylpyridine was observed during growth on 4-methylpyridine as a sole carbon and nitrogen source . This suggests that this compound may be involved in the metabolism of pyridine derivatives in certain microorganisms.

Result of Action

Its involvement in the metabolism of pyridine derivatives suggests that it could have significant effects on cellular processes in organisms that metabolize these compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds, pH levels, temperature, and the specific characteristics of the organism it is interacting with can all affect its efficacy and stability .

Propriétés

IUPAC Name |

4-methylpyridine-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-5-2-3-7-6(4-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPONZDBBPJRDSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376492 | |

| Record name | 4-methylpyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18616-04-1 | |

| Record name | 4-Methyl-2-pyridinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18616-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methylpyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-methylpyridine-2-sulfonic acid interact with metal ions, and what is the structural outcome of this interaction?

A1: The research demonstrates that this compound acts as a ligand, coordinating with metal ions like Zinc(II) to form coordination polymers. [] Specifically, it coordinates in a tridentate manner, meaning it binds to the metal ion through three donor atoms: the nitrogen atom in the pyridine ring, the oxygen atom of the sulfonate group, and another oxygen atom from a neighboring molecule's sulfonate group. This bridging interaction leads to the formation of a one-dimensional infinite coordination polymer with the formula [Zn(4-methylpyridine-2-sulfonate)2]n. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B102547.png)

![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)

![1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine](/img/structure/B102559.png)

![Pyridazino[4,5-b]quinoxaline](/img/structure/B102560.png)